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molecular formula C14H23N B8472459 N-Hexyl-2,6-dimethylaniline

N-Hexyl-2,6-dimethylaniline

Cat. No. B8472459
M. Wt: 205.34 g/mol
InChI Key: ILLKQVRHUZTEPV-UHFFFAOYSA-N
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Patent
US06562989B2

Procedure details

According to the general procedure B, 2-Chloro-m-xylene (70 mg, 0.50 mmol) reacted with n-hexylamine (80 μl, 0.60 mmol) using 2 mol % of Pd(OAc)2, 4 mol % of Ph5FcP(t-Bu)2, and sodium tert-butoxide (58 mg, 0.60 mmol) in toluene (1.5 ml) at 100° C. to give the title compound (100 mg, 97%) as a colorless oil: 1H-NMR (400 MHz, CDCl3): δ 7.02 (d, 2H, J=7.2 Hz), 6.83 (t, 1H, J=7.2 Hz), 3.00 (t, 2H, J=7.2 and 7.6 Hz), 3.0 (bs, 1H), 2.32 (s, 6H), 1.61 (m, 2H), 1.45-1.31 (m, 6H), 0.93 (t, 3H, J=5.6 and 7.2 Hz). 13C{1H}-NMR (100 MHz, CDCl3): δ 146.37, 129.05, 128.75, 121.52, 48.69, 31.73, 31.14, 26.83, 22.62, 18.54, 14.03. GC/MS(EI): m/z 205 (M+).
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
80 μL
Type
reactant
Reaction Step Two
[Compound]
Name
Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
58 mg
Type
reactant
Reaction Step Four
Quantity
1.5 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Yield
97%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:9].[CH2:10]([NH2:16])[CH2:11][CH2:12][CH2:13][CH2:14][CH3:15].CC(C)([O-])C.[Na+]>C1(C)C=CC=CC=1.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH3:9][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]([CH3:8])[C:2]=1[NH:16][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15] |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
70 mg
Type
reactant
Smiles
ClC1=C(C=CC=C1C)C
Step Two
Name
Quantity
80 μL
Type
reactant
Smiles
C(CCCCC)N
Step Three
Name
Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
58 mg
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Step Five
Name
Quantity
1.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 100° C.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC=C1)C)NCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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